
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a pyrazole-based derivative characterized by a phenylsulfonyl group at position 4, a p-tolylamino substituent at position 3, and an acetamide moiety linked to a 3,4-dimethylphenyl group. Its molecular formula is C₂₅H₂₅N₅O₃S, with a calculated molecular weight of 475.17 g/mol. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly enzymes and receptors involved in inflammation, oncology, and infectious diseases.
Propriétés
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-17-9-12-20(13-10-17)29-26-24(35(33,34)22-7-5-4-6-8-22)25(27)31(30-26)16-23(32)28-21-14-11-18(2)19(3)15-21/h4-15H,16,27H2,1-3H3,(H,28,32)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZFRWQMDGRBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H25N5O4S
- Molecular Weight : 491.6 g/mol
- CAS Number : 1020502-32-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition can lead to antimicrobial effects, making it a candidate for antibiotic development.
Additionally, the compound may exhibit anticancer properties through mechanisms that involve the modulation of various signaling pathways in cancer cells. The presence of the pyrazole ring and amine groups suggests potential interactions with receptors involved in cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Studies : A study conducted on a range of bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic agent .
- Anticancer Activity : In vitro studies using human cancer cell lines revealed that the compound induced significant apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
- Mechanistic Insights : Research into the mechanism revealed that the compound interacts with multiple targets within cancer cells, including those involved in cell cycle regulation and apoptosis. This multimodal action enhances its therapeutic potential against resistant cancer types .
Comparaison Avec Des Composés Similaires
Key Observations :
- The patent compound’s higher molecular weight (571.20 vs. 475.17) and melting point (302–304°C) reflect its fused-ring system and fluorine substitutions, which increase rigidity and lipophilicity .
Q & A
Q. Table 1: Impact of Substituents on Biological Activity
Substituent (R) | Activity (IC₅₀, μM) | Target | Reference |
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Phenylsulfonyl | 0.45 | COX-2 | |
4-Fluorophenyl | 1.20 | EGFR | |
Methylsulfonyl | 0.85 | Aurora kinase |
What methodological approaches resolve contradictions in reported biological activities of structurally similar compounds?
Advanced Research Question
Contradictions arise due to assay variability or structural nuances. Strategies include:
- Cross-validation : Replicate assays (e.g., enzyme inhibition vs. cell-based) under standardized conditions .
- Structural analysis : X-ray crystallography or NMR to confirm conformational differences (e.g., triazole vs. pyrazole ring puckering) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups enhancing anti-inflammatory activity) .
How should in vitro assays be designed to evaluate the compound’s mechanism of action against specific targets?
Q. Experimental Design Focus
- Target selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural motifs (e.g., sulfonyl groups target ATP-binding pockets) .
- Assay parameters :
- Dose-response curves (0.1–100 μM) to determine IC₅₀/EC₅₀ values.
- Controls: Include positive (e.g., staurosporine for kinases) and vehicle controls.
- Replicates: Triplicate measurements to ensure reproducibility .
- Secondary assays : Confirm target engagement via Western blot (phosphorylation inhibition) or fluorescence polarization .
How can in silico methods like molecular docking be integrated with experimental data to predict therapeutic potential?
Q. Advanced Data Analysis
- Docking simulations : Use tools like AutoDock Vina to model compound binding to targets (e.g., COX-2 active site). Optimize scoring functions to prioritize high-affinity analogs .
- ADMET prediction : Software (e.g., SwissADME) evaluates pharmacokinetics (logP, solubility) and toxicity (hepatotoxicity alerts) .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to refine models .
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